molecular formula C4H5N3O3 B14009891 6-(Hydroxyimino)uracil

6-(Hydroxyimino)uracil

Cat. No.: B14009891
M. Wt: 143.10 g/mol
InChI Key: IBAKVXSSQLGTST-UHFFFAOYSA-N
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Description

6-(Hydroxyimino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxyimino group at the 6th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxyimino)uracil typically involves the modification of uracil derivatives. One common method includes the reaction of uracil with hydroxylamine under specific conditions to introduce the hydroxyimino group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or water, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxyimino)uracil undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-(Hydroxyimino)uracil has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its role in modifying nucleic acids and its potential as an antiviral agent.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-(Hydroxyimino)uracil involves its interaction with nucleic acids. The hydroxyimino group can form hydrogen bonds with nucleobases, potentially disrupting normal base pairing and affecting the function of RNA. This disruption can inhibit viral replication, making it a candidate for antiviral therapies.

Comparison with Similar Compounds

Similar Compounds

    6-Azauracil: Another uracil derivative with a nitrogen atom at the 6th position.

    5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the 5th position.

    6-Methyluracil: A derivative with a methyl group at the 6th position.

Uniqueness

6-(Hydroxyimino)uracil is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with nucleic acids, making it valuable in antiviral research and other scientific applications.

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

6-hydroxyimino-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h10H,1H2,(H2,5,6,7,8,9)

InChI Key

IBAKVXSSQLGTST-UHFFFAOYSA-N

Canonical SMILES

C1C(=NO)NC(=O)NC1=O

Origin of Product

United States

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